3-ethyl 6-methyl 2-(3-phenylpropanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Pyridine derivatives can often be synthesized via reactions such as nucleophilic substitution or electrophilic aromatic substitution .Molecular Structure Analysis
The structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Pyridine itself can undergo reactions like alkylation, acylation, and the Mannich reaction .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. Computational chemistry might also be used to predict some properties .Scientific Research Applications
Synthesis Techniques
Phosphine-catalyzed [4 + 2] annulation was used to synthesize highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate and N-tosylimines, offering a method that might be applicable to the synthesis of related thieno[2,3-c]pyridine derivatives (Zhu et al., 2003).
Microwave-mediated synthesis under solvent-free conditions has been applied to create novel pyrimido[1,2-a]pyrimidines, indicating the potential for efficient synthesis methods for complex thieno[2,3-c]pyridine structures (Eynde et al., 2001).
Chemical Reactivity and Applications
A study on pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines explored their synthesis and potential as synthons for creating fused polyheterocyclic systems, suggesting applications in developing pharmacologically active compounds (Bakhite et al., 2005).
Hydrogen bonding in anticonvulsant enaminones was analyzed, demonstrating the importance of molecular structure in medicinal chemistry, which could be relevant for understanding the interactions of thieno[2,3-c]pyridine derivatives in biological systems (Kubicki et al., 2000).
Potential Applications
- The reactivity of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with nucleophiles was studied, highlighting the versatility of pyridine derivatives in chemical synthesis, which may extend to thieno[2,3-c]pyridine compounds (Gadzhili et al., 2015).
Mechanism of Action
As for the pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and the presence of specific functional groups. These properties would influence its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-O-ethyl 6-O-methyl 2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-3-28-20(25)18-15-11-12-23(21(26)27-2)13-16(15)29-19(18)22-17(24)10-9-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWJZVHLMHVBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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